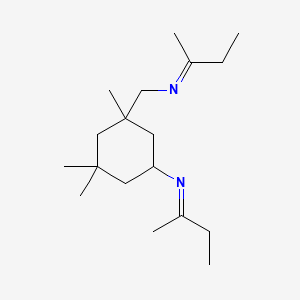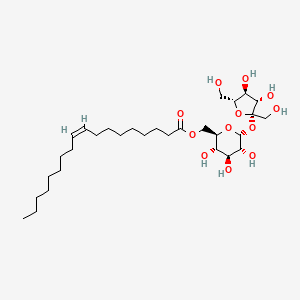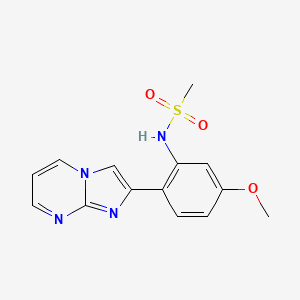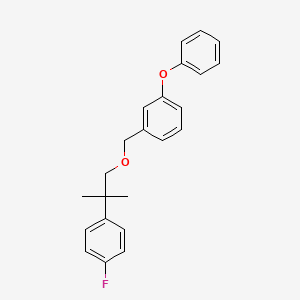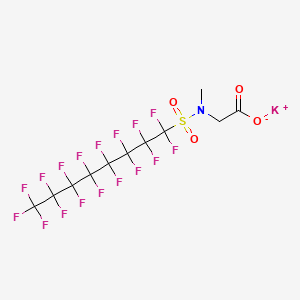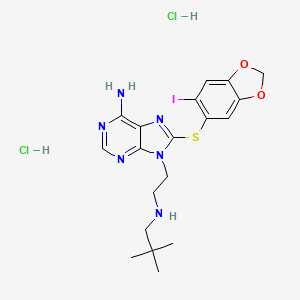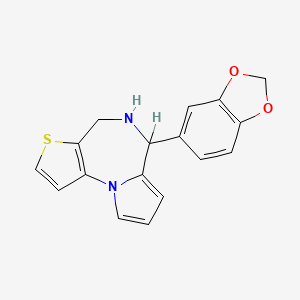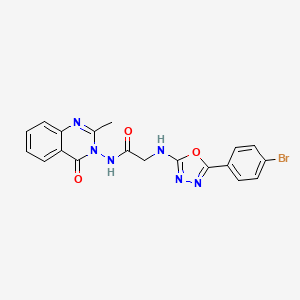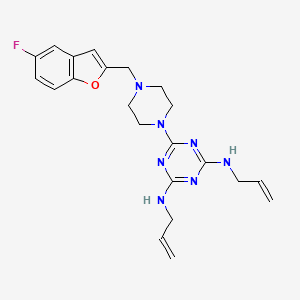
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine is a complex organic compound belonging to the class of dibenzo triazonines. This compound is characterized by its unique tricyclic structure, which includes a chloro and phenyl substituent, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine typically involves the treatment of 5-chloro-2-aminobenzophenone with o-phenylenediamine, sodium acetate, and acetic acid. This reaction yields 2-(acetyl)amino-5-chlorobenzophenone, which is further treated with chloroacetic acid and polyphosphoric acid (PPA) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as described above, with optimization for large-scale production involving the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazonine ring, often using hydrogenation techniques.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazonine ring, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-12-phenyl-5H-dibenzo[c,g][1,2,6]thiadiazocine 6,6-dioxide
- 10,11-dihydro-5H-dibenzo[b,f]azepine
- 1-benzo[1,3]dioxole
Uniqueness
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine is unique due to its specific triazonine ring structure and the presence of both chloro and phenyl substituents. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
103686-93-7 |
|---|---|
Molekularformel |
C22H19ClN4 |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
2-(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)ethanamine |
InChI |
InChI=1S/C22H19ClN4/c23-16-10-11-18-17(14-16)22(15-6-2-1-3-7-15)27-20-9-5-4-8-19(20)26-21(25-18)12-13-24/h1-11,14,27H,12-13,24H2 |
InChI-Schlüssel |
HKIJSOSGSSWPQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)CCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
